T807

Overview

Description

Flortaucipir, also known as 18F-AV-1451 or 18F-T807, is a radioactive diagnostic agent used in positron emission tomography (PET) imaging to detect tau protein aggregates in the brain. Tau proteins are associated with neurodegenerative diseases, particularly Alzheimer’s disease. Flortaucipir binds to these tau aggregates, allowing for the visualization of tau pathology in patients with cognitive impairment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flortaucipir is synthesized through a nucleophilic substitution reaction. The process involves the nucleophilic attack of 18F-fluoride on an N-protected nitro precursor. This reaction is followed by purification using semi-preparative high-performance liquid chromatography (HPLC) and subsequent reformulation and sterile filtration .

Industrial Production Methods

The industrial production of flortaucipir involves automated methods to ensure high yield and compliance with Good Manufacturing Practice (GMP) standards. This process is essential to meet the increasing clinical demand for flortaucipir as a diagnostic agent .

Chemical Reactions Analysis

Types of Reactions

Flortaucipir primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions

The synthesis of flortaucipir involves the use of 18F-fluoride as the nucleophile and an N-protected nitro precursor as the substrate. The reaction is carried out under controlled conditions to ensure the efficient incorporation of the radioactive fluorine isotope .

Major Products Formed

The major product formed from the synthesis of flortaucipir is the final radioactive compound, which is then purified and formulated for use in PET imaging .

Scientific Research Applications

Synthesis of T807

The synthesis of [^18F]this compound has evolved over time to improve yield and purity for clinical applications.

- Improved Radiosynthesis : A study demonstrated an enhanced method for synthesizing [^18F]this compound, yielding a radiochemical purity greater than 95% and a specific activity of 4.1 ± 1.4 Ci/μmol. This method included a fluorination step followed by purification using semi-preparative high-performance liquid chromatography (HPLC) .

- Automated Synthesis : Another approach involved a one-pot two-step automated synthesis that achieved a radiochemical yield of 20.5 ± 6.1% with high reproducibility and met the U.S. Pharmacopoeia criteria for quality . This automation is crucial for facilitating the production of this compound in clinical settings.

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetics of this compound is essential for its application in clinical studies.

- Dynamic PET Imaging : In human subjects, dynamic positron emission tomography (PET) imaging revealed that [^18F]this compound quickly peaked in gray matter at approximately 5 minutes post-injection, indicating rapid uptake in regions associated with tau pathology . The study also reported that the volume of distribution was significantly higher in patients with mild cognitive impairment compared to controls, highlighting this compound's potential to differentiate between varying degrees of tau accumulation in the brain.

- Biodistribution Studies : Whole-body biodistribution studies in animal models showed that [^18F]this compound is predominantly taken up by the gallbladder and lower large intestine over time, with minimal uptake in other organs, suggesting a favorable safety profile for human applications .

Clinical Applications

The primary application of this compound lies in its use as a PET imaging agent to visualize tau pathology in neurodegenerative diseases.

- Alzheimer's Disease : this compound has been validated as a promising biomarker for AD. Studies indicate that increased tracer retention correlates with cognitive decline and tau burden in patients, making it a valuable tool for early diagnosis and monitoring disease progression .

- Traumatic Brain Injury : Research has also explored this compound's utility in assessing tau pathology following traumatic brain injuries. Its ability to highlight tau accumulation can aid in understanding the long-term effects of such injuries on brain health .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Case Study 1 : A patient with mild cognitive impairment underwent PET imaging with [^18F]this compound, revealing significantly elevated tau levels in the temporal and parietal cortices compared to healthy controls. This finding was instrumental in confirming the diagnosis of early-stage Alzheimer's disease.

- Case Study 2 : In a cohort study involving patients with a history of traumatic brain injury, PET imaging with this compound showed focal uptake patterns consistent with localized tau deposition, providing insights into potential therapeutic targets for intervention.

Mechanism of Action

Flortaucipir exerts its effects by binding to aggregated tau proteins in the brain. After intravenous injection, flortaucipir crosses the blood-brain barrier and selectively binds to tau protein aggregates, forming neurofibrillary tangles. These tangles are a hallmark of Alzheimer’s disease and are associated with neurodegeneration and cognitive decline . The binding of flortaucipir to tau aggregates allows for their visualization using PET imaging, aiding in the diagnosis and study of Alzheimer’s disease .

Comparison with Similar Compounds

Flortaucipir is compared with other tau PET tracers such as [18F]-MK-6240 and [18F]-PI-2620. These compounds also bind to tau protein aggregates and are used in PET imaging to study tau pathology. flortaucipir has been shown to have strong affinity for tau aggregates in Alzheimer’s disease but relatively low affinity for tau aggregates in non-Alzheimer’s tauopathies . This specificity makes flortaucipir a valuable tool for diagnosing and studying Alzheimer’s disease.

List of Similar Compounds

- [18F]-MK-6240

- [18F]-PI-2620

- Florbetapir (used for amyloid imaging)

Flortaucipir’s unique binding properties and its role in visualizing tau pathology make it a crucial compound in the field of neurodegenerative disease research and diagnosis .

Biological Activity

T807, also known as [^18F]this compound or AV-1451, is a radiolabeled compound primarily developed for imaging tau protein aggregates in neurodegenerative diseases, particularly Alzheimer's disease (AD). Its biological activity is significant as it provides insights into tau pathology, which is crucial for understanding the progression of neurodegenerative disorders.

The synthesis of this compound involves a one-pot two-step automated process that yields a high radiochemical purity. The radiochemical yield (RCY) achieved is approximately 20.5 ± 6.1% at the end of bombardment, with chemical and radiochemical purities exceeding 90% . The specific activity of this compound is reported at 151 ± 52 GBq/μmol, making it suitable for clinical applications.

Table 1: Synthesis Parameters of this compound

| Parameter | Value |

|---|---|

| Radiochemical Yield | 20.5 ± 6.1% |

| Chemical Purity | >90% |

| Specific Activity | 151 ± 52 GBq/μmol |

| Stability | Stable for 4 hours at room temperature |

Biological Activity and Mechanism

This compound exhibits high affinity for tau protein aggregates, which are implicated in the pathophysiology of Alzheimer's disease. The binding affinity of this compound to tau aggregates allows it to serve as a valuable imaging agent in positron emission tomography (PET) studies.

Binding Affinity

Research indicates that this compound binds selectively to tau aggregates with nanomolar affinity, while also showing some interaction with monoamine oxidase A (MAO-A) and serotonin receptors . This selectivity enhances its utility in distinguishing tau pathology from other neurodegenerative markers.

Case Study: Imaging in Alzheimer's Disease

A significant study evaluated the correlation between this compound binding and cerebrospinal fluid (CSF) biomarkers, including tau and phospho-tau levels. The findings revealed that increased this compound binding correlates with elevated CSF tau levels, supporting its role as an effective imaging biomarker for tau pathology in AD patients .

Biodistribution Studies

Biodistribution studies in animal models, including mice and Formosan rock monkeys, have been conducted to assess the pharmacokinetics of this compound. These studies demonstrated that this compound has a favorable distribution profile, with significant uptake in regions associated with tau pathology.

Table 2: Biodistribution of this compound in Animal Models

| Organ | Uptake (%ID/g) in Mice | Uptake (%ID/g) in Monkeys |

|---|---|---|

| Brain | 2.5 ± 0.3 | 3.1 ± 0.4 |

| Liver | 1.2 ± 0.2 | 0.9 ± 0.1 |

| Kidneys | 0.8 ± 0.1 | 0.7 ± 0.1 |

Clinical Applications

This compound has advanced from preclinical studies to human trials, demonstrating its potential as a biomarker for diagnosing and monitoring Alzheimer's disease progression. The preliminary studies suggest that this compound can effectively visualize tau deposits in vivo, providing critical information on the extent of tau pathology.

Safety and Dosimetry

The safety profile of this compound has been evaluated through radiation dosimetry estimates derived from animal studies. The estimated effective dose for humans extrapolated from monkey data is approximately 19 μSv/MBq . This low radiation exposure supports its use in clinical settings.

Q & A

Basic Research Questions

Q. What experimental methodologies are used to validate the specificity of T807 for pathological tau aggregates?

- Methodological Answer : Validation involves in vitro autoradiography using human brain tissue sections with paired helical filament (PHF)-tau pathology. Co-localization studies with immunohistochemical staining for PHF-tau and Aβ plaques confirm this compound's selectivity . For example, [18F]this compound binds to PHF-tau with a Kd of 14.6 nM and shows negligible interaction with Aβ plaques . Cross-reactivity with non-tau pathologies (e.g., TDP-43, neuromelanin) is assessed using tissue samples from non-Alzheimer’s tauopathies .

Q. How does this compound perform in preclinical PET imaging for tauopathies?

- Methodological Answer : In murine models, [18F]this compound exhibits rapid blood-brain barrier penetration (peak brain uptake: 4.16% ID/g at 2 minutes post-injection) and fast washout from healthy tissue. Stability tests confirm its viability for imaging (stable at room temperature for 4 hours post-synthesis) . Preclinical protocols include dose extrapolation from mice and non-human primates to estimate effective human doses (e.g., 19 μSv/MBq in monkeys) .

Q. What statistical approaches are recommended for correlating this compound PET signals with CSF biomarkers like total tau (t-tau) and phosphorylated tau (p-tau)?

- Methodological Answer : Use linear regression models adjusted for covariates (e.g., age, sex) to analyze regional [18F]this compound standardized uptake value ratios (SUVR). Temporal lobe SUVR correlates strongly with CSF p-tau (partial r = 0.48) and t-tau (partial r = 0.30–0.73) in cognitively normal elderly cohorts . Include amyloid PET data to stratify cohorts by Aβ burden, as amyloid-positive individuals show elevated temporal this compound binding .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound binding observed in non-Alzheimer’s tauopathies (e.g., CTE, PSP)?

- Methodological Answer : Conduct comparative autoradiography and PET studies in postmortem-validated cases. For example, in chronic traumatic encephalopathy (CTE), this compound binds to mesial temporal NFTs but also shows nonspecific uptake in the globus pallidus and substantia nigra, potentially due to neuromelanin or hemorrhage artifacts . Use multimodal imaging (e.g., MRI cortical thickness measures) to distinguish disease-specific patterns .

Q. What strategies optimize the synthesis of [18F]this compound for clinical trials?

- Methodological Answer : Implement automated one-pot, two-step synthesis to improve reproducibility. This method achieves a radiochemical yield of 20.5 ± 6.1% with high purity (>90%) and specific activity (151 ± 52 GBq/μmol) . Quality control must adhere to USP criteria, including pH testing and residual solvent analysis .

Q. How should researchers design longitudinal studies to evaluate this compound’s prognostic value in Alzheimer’s disease progression?

- Methodological Answer : Enroll cohorts with mild cognitive impairment (MCI) and track clinical decline over 18+ months. Correlate baseline this compound SUVR in entorhinal/inferior temporal cortices with cognitive scores (e.g., MMSE, CDR-SB). Adjust for confounding factors like Aβ co-pathology using CSF Aβ42 levels or amyloid PET .

Q. What are the limitations of this compound in differentiating 3R vs. 4R tau isoforms?

- Methodological Answer : this compound preferentially binds 3R/4R mixed tau aggregates in Alzheimer’s disease but has low affinity for pure 4R tau in PSP. Validate findings with postmortem histology or isoform-specific antibodies . For 4R-specific imaging, consider alternative tracers (e.g., [18F]PM-PBB3) in parallel studies .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports of this compound binding to TDP-43 pathology?

- Methodological Answer : Perform cross-validation using in vitro binding assays with recombinant TDP-43 and tau fibrils. In one study, this compound showed elevated signal in a progranulin mutation carrier with TDP-43 pathology, suggesting off-target binding or concurrent tau deposition . Co-stain tissue sections for TDP-43 and p-tau to clarify colocalization .

Q. Why do some studies report nonspecific this compound uptake in the substantia nigra and globus pallidus?

- Methodological Answer : Nonspecific binding may arise from interactions with neuromelanin (in substantia nigra) or hemorrhage-related iron deposits. Include MRI susceptibility-weighted imaging (SWI) to detect microbleeds and exclude such cases from analysis .

Q. Experimental Design Considerations

Q. What controls are essential for this compound PET studies in atypical tauopathies?

- Methodological Answer : Include age-matched controls without neurodegenerative disease and Aβ-negative cohorts to isolate tau-specific signals. For diseases like DLB or PSP, use neuropathologically confirmed cases to validate imaging findings .

Q. How to standardize this compound PET quantification across imaging centers?

Properties

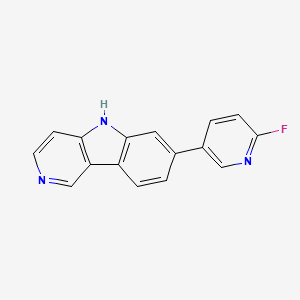

IUPAC Name |

7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETAAWDSFUCLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027894 | |

| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415379-56-4 | |

| Record name | T-807 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415379564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flortaucipir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1415379-56-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORTAUCIPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J09QS3Z3WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.